molecular formula C13H16BrN3O3S B7061633 N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No.: B7061633
M. Wt: 374.26 g/mol
InChI Key: RJYHFDMKVJKNGB-UHFFFAOYSA-N
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Description

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methyl group, and a sulfonamide group attached to a pyrazole ring.

Properties

IUPAC Name

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3S/c1-8(2)17-7-10(6-15-17)21(19,20)16-12-5-9(3)4-11(14)13(12)18/h4-8,16,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYHFDMKVJKNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)NS(=O)(=O)C2=CN(N=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide typically involves multiple steps:

    Bromination: The starting material, 2-hydroxy-5-methylphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Pyrazole Formation: The brominated intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.

    Sulfonamide Formation: The pyrazole intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonamide group.

    Alkylation: Finally, the compound is alkylated with isopropyl bromide to introduce the propan-2-yl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(3-chloro-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(3-bromo-2-hydroxy-5-methylphenyl)-1-ethylpyrazole-4-sulfonamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

    N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylpyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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